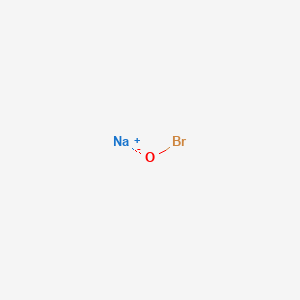
Sodium hypobromite
Cat. No. B036730
Key on ui cas rn:
13824-96-9
M. Wt: 118.89 g/mol
InChI Key: CRWJEUDFKNYSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04440779
Procedure details


A cold solution of sodium hypobromite is prepared from 1.6 g. of sodium hydroxide, 3.2 g of bromine, and 10 g of ice and water. To this solution is added with stirring 1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one (Q) (1.5 g, 0.005 m), while keeping the temperature below 10° C. The resulting mixture is stirred at low temperature for an additional 4 hours before water and ether are added. The layers are separated and the aqueous layer is treated with a sufficient amount of sodium bisulfite. The treated aqueous layer is filtered and the filtrate acidified with 2 N hydrochloric acid to give crude 7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrol-2-acetic acid.


[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three


Name
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
Quantity
1.5 g
Type
reactant
Reaction Step Five



Name

Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+:2].[Br:3]Br.O.[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20](=[O:22])C)=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1>CCOCC>[Br:3][O-:1].[Na+:2].[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20]([OH:22])=[O:1])=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(C)=O)C)=O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous layer is treated with a sufficient amount of sodium bisulfite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The treated aqueous layer is filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(=O)O)C)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
